molecular formula C4H12ClNO2 B7799295 Diethanolammonium chloride

Diethanolammonium chloride

Cat. No.: B7799295
M. Wt: 141.60 g/mol
InChI Key: VJLOFJZWUDZJBX-UHFFFAOYSA-N
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Description

Diethanolammonium chloride is an organic compound with the molecular formula C₄H₁₂NO₂Cl. It is a type of ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyl and ammonium groups, making it versatile in its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolammonium chloride can be synthesized through the reaction of diethanolamine with hydrochloric acid. The reaction typically involves the following steps:

    Mixing: Diethanolamine is mixed with an aqueous solution of hydrochloric acid.

    Reaction: The mixture is stirred at room temperature, allowing the diethanolamine to react with the hydrochloric acid to form this compound.

    Isolation: The product is then isolated by evaporating the solvent, leaving behind the crystalline this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Diethanolammonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethanolamine oxide.

    Reduction: It can be reduced to form diethanolamine.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with silver nitrate can replace the chloride ion with a nitrate ion.

Major Products Formed:

    Oxidation: Diethanolamine oxide.

    Reduction: Diethanolamine.

    Substitution: Diethanolammonium nitrate.

Scientific Research Applications

Diethanolammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions.

    Biology: It is employed in the study of enzyme kinetics and protein folding.

    Industry: It is used in the production of surfactants, detergents, and emulsifiers.

Mechanism of Action

    Diethylammonium chloride: Similar in structure but lacks the hydroxyl groups.

    Triethanolammonium chloride: Contains an additional ethanolamine group.

Uniqueness: Diethanolammonium chloride is unique due to its dual functionality, combining both hydroxyl and ammonium groups. This makes it more versatile in its applications compared to similar compounds.

Comparison with Similar Compounds

  • Diethylammonium chloride
  • Triethanolammonium chloride
  • Ethanolammonium chloride

Properties

IUPAC Name

bis(2-hydroxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOFJZWUDZJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)[NH2+]CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111-42-2 (Parent)
Record name Diethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-21-2
Record name Diethanolamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14426-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(hydroxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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